Cas no 84903-78-6 (O-Desmethyldiltiazem)

O-Desmethyldiltiazem structure
O-Desmethyldiltiazem structure
Nome del prodotto:O-Desmethyldiltiazem
Numero CAS:84903-78-6
MF:C21H24N2O4S
MW:400.49126
CID:60781
PubChem ID:25834477

O-Desmethyldiltiazem Proprietà chimiche e fisiche

Nomi e identificatori

    • O-Desmethyldiltiazem
    • (2S,3S)-3-(Acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one
    • [5-[2-(dimethylamino)ethyl]-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate
    • WHL9DZ4AZW
    • 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-hydroxyphenyl)-, (2S,3S)-
    • UNII-WHL9DZ4AZW
    • (2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-hydroxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate
    • SCHEMBL19568199
    • (2S,3S)-5-(2-(Dimethylamino)ethyl)-2-(4-hydroxyphenyl)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-3-ylacetate
    • 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-hydroxyphenyl)-, (2S-cis)-
    • Diltiazem hydrochloride impurity C [EP]
    • (2S,3S)-5-(2-(Dimethylamino)ethyl)-2-(4-hydroxyphenyl)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-3-yl acetate
    • (2S,3S)-5-(2-(Dimethylamino)ethyl)-2-(4-hydroxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate
    • 84903-78-6
    • NS00116782
    • DILTIAZEM HYDROCHLORIDE IMPURITY C [EP IMPURITY]
    • Inchi: 1S/C21H24N2O4S/c1-14(24)27-19-20(15-8-10-16(25)11-9-15)28-18-7-5-4-6-17(18)23(21(19)26)13-12-22(2)3/h4-11,19-20,25H,12-13H2,1-3H3/t19-,20+/m1/s1
    • Chiave InChI: ALISTFINEQANJP-UHFFFAOYSA-N
    • Sorrisi: CN(CCN1C(=O)C(OC(=O)C)C(C2C=CC(O)=CC=2)SC2=CC=CC=C12)C

Proprietà calcolate

  • Massa esatta: 400.14600
  • Massa monoisotopica: 400.146
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 6
  • Complessità: 551
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.7
  • Superficie polare topologica: 95.4A^2

Proprietà sperimentali

  • Densità: 1.32
  • PSA: 95.38000
  • LogP: 3.13050

O-Desmethyldiltiazem Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: NADPH ,  Magnesium chloride Catalysts: Cytochrome P450 Solvents: Water ;  30 min, pH 7.4, 37 °C
1.2 Reagents: Acetonitrile
Riferimento
High-resolution mass spectrometry elucidates metabonate (false metabolite) formation from alkylamine drugs during in vitro metabolite profiling
Barbara, Joanna E.; et al, Drug Metabolism & Disposition, 2012, 40(10), 1966-1975

O-Desmethyldiltiazem Raw materials

O-Desmethyldiltiazem Preparation Products

Fornitori consigliati
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue